D-Galacturonsäure-Monohydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

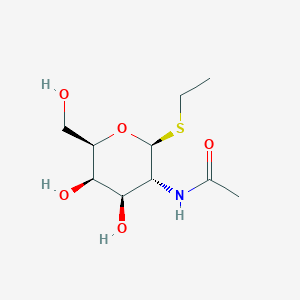

The synthesis of D-Galacturonic acid derivatives has been explored in various studies. For instance, a concise synthesis approach was described for a differentially protected D-Galacturonic acid thioglycoside, highlighting key steps such as an Evans aldol reaction and a tandem-PMB-deprotection/cyclization to thioglycosides. This method was integral to constructing potent immunomodulating glycosphingolipids (Stallforth, Adibekian, & Seeberger, 2008).

Molecular Structure Analysis

The molecular structure of D-Galacturonic acid monohydrate has been elucidated through techniques such as solid-state NMR and X-ray diffraction. These studies reveal the chair-shaped, pyranose ring conformation of the acid, and the extensive hydrogen-bonded lattice linking the acid and water molecules, providing insights into its structural dynamics (Tang, Belton, Davies, & Hughes, 2001).

Chemical Reactions and Properties

D-Galacturonic acid's reactivity has been a subject of study, particularly in nonenzymatic browning reactions, where it demonstrates rapid and intensive reactions compared to other uronic acids. The formation of specific degradation products like reductic acid and furan-2-carboxaldehyde indicates its high reactivity and the impact of its hemiacetal ring structures on browning behavior and reaction pathways (Wegener, Bornik, & Kroh, 2015).

Physical Properties Analysis

Studies on the physical properties of D-Galacturonic acid monohydrate, such as molecular motions, have been conducted using 1H NMR. These investigations into spin-lattice relaxation times and second moments over a range of temperatures have provided a deeper understanding of its behavior in the solid state (Tang & Belton, 1998).

Wissenschaftliche Forschungsanwendungen

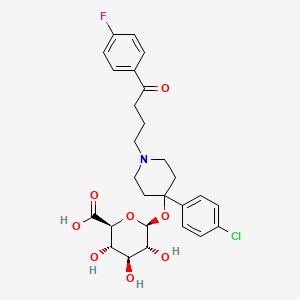

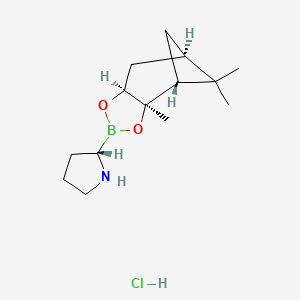

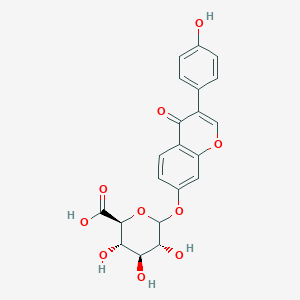

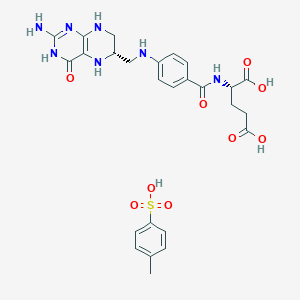

1. Synthese von N-(D-Galacturonoyl) Aminosäuren und Dipeptiden D-Galacturonsäure-Monohydrat wird zur Synthese von N-(D-Galacturonoyl) Aminosäuren und Dipeptiden verwendet {svg_1} {svg_2}. Diese Verbindungen haben potenzielle Anwendungen in verschiedenen Bereichen, darunter die Wirkstoffabgabe und die Gewebezüchtung.

Standardreferenzmaterial

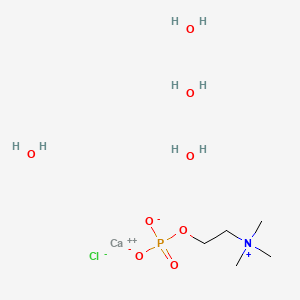

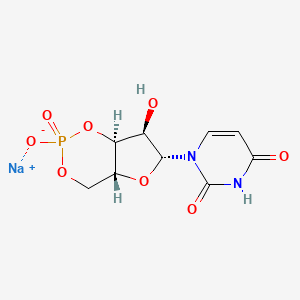

this compound wird als Standardreferenzmaterial zur Quantifizierung von Analyten in bestimmten Arten von Polysacchariden verwendet {svg_3}. Dies ist besonders nützlich bei der Analyse komplexer biologischer Proben.

Antiproliferative Aktivität

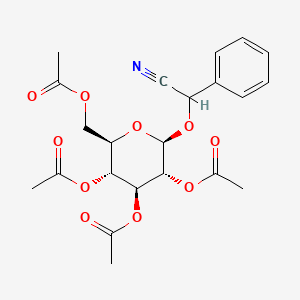

this compound wurde auf seine antiproliferative Aktivität gegenüber menschlichen Tumorzelllinien untersucht {svg_4}. Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin.

Komponente von Pektin

this compound ist eine Komponente von Pektin, einem Polysaccharid, das in den Zellwänden von Pflanzen vorkommt {svg_5}. Pektin hat zahlreiche Anwendungen, unter anderem als Geliermittel in Lebensmitteln, als Stabilisator in Fruchtsäften und Milchprodukten sowie als Quelle für Ballaststoffe.

Forschung in der Kohlenhydratchemie

Als Monosaccharid ist this compound von Interesse in der Kohlenhydratchemie {svg_6}. Es kann verwendet werden, um die Eigenschaften von Zuckern und deren Derivaten zu untersuchen und neue Synthesemethoden und -reaktionen zu entwickeln.

6. Mögliche Verwendung in Wirkstoffabgabesystemen Die Fähigkeit von this compound, Gele zu bilden, und seine Biokompatibilität deuten auf potenzielle Anwendungen in Wirkstoffabgabesystemen hin {svg_7}. Beispielsweise könnte es verwendet werden, um Hydrogele zu erzeugen, die Wirkstoffe in kontrollierter Weise verkapseln und freisetzen können.

Safety and Hazards

D-Galacturonic Acid Monohydrate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical-resistant rubber gloves and chemical safety goggles, is advised .

Relevant Papers Several papers have been identified that provide further information on D-Galacturonic Acid Monohydrate . These papers cover topics such as its synthesis, chemical reactions, and applications in biochemical research and pharmaceuticals.

Wirkmechanismus

Target of Action:

D-Galacturonic acid is a sugar acid and an oxidized form of D-galactose. Its primary target is pectin , where it exists as the polymer polygalacturonic acid . In its open form, D-galacturonic acid has an aldehyde group at C1 and a carboxylic acid group at C6 .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other ions, influence the stability and efficacy of D-Galacturonic Acid Monohydrate. For example, low pH may enhance its solubility, while high temperatures could lead to degradation.

: Debra Mohnen, "Pectin structure and biosynthesis," Current Opinion in Plant Biology 2008, 11:266–277. doi: 10.1016/j.pbi.2008.03.006.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Galacturonic Acid Monohydrate involves the oxidation of D-Galactose to D-Galactonic Acid, followed by the dehydration of D-Galactonic Acid to D-Galactono-1,4-lactone, and finally the oxidation of D-Galactono-1,4-lactone to D-Galacturonic Acid Monohydrate.", "Starting Materials": [ "D-Galactose", "Sodium hydroxide (NaOH)", "Sodium chlorite (NaClO2)", "Sodium bromide (NaBr)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Hydrochloric acid (HCl)", "Ethanol (C2H5OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Oxidation of D-Galactose to D-Galactonic Acid", "D-Galactose + NaOH + NaClO2 + NaBr → D-Galactonic Acid + NaBrO3 + NaCl + H2O", "Step 2: Dehydration of D-Galactonic Acid to D-Galactono-1,4-lactone", "D-Galactonic Acid + NaHSO3 + Na2CO3 → D-Galactono-1,4-lactone + Na2SO4 + CO2 + H2O", "Step 3: Oxidation of D-Galactono-1,4-lactone to D-Galacturonic Acid Monohydrate", "D-Galactono-1,4-lactone + NaOH + O2 → D-Galacturonic Acid Monohydrate + H2O" ] } | |

CAS-Nummer |

91510-62-2 |

Molekularformel |

C₆H₁₂O₈ |

Molekulargewicht |

212.15 |

Herkunft des Produkts |

United States |

Q & A

Q1: Why was D-Galacturonic Acid Monohydrate included in the newly designed medium for axenic cultivation of Entamoeba dispar?

A1: While the research paper [] doesn't explicitly state the reason for including D-Galacturonic Acid Monohydrate in the new medium, it does highlight that this compound, along with gluconic acid and dihydroxyacetone, replaced glucose from the original casein-free yeast extract-iron-serum (YI-S) medium. This suggests that D-Galacturonic Acid Monohydrate might serve as an alternative energy source for Entamoeba dispar growth, potentially playing a role in its carbohydrate metabolism. Further research on the metabolic pathways of Entamoeba dispar and the utilization of D-Galacturonic Acid Monohydrate is necessary to confirm this hypothesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)